Setidegrasib

KRAS G12D Phase 1 clinical trial NSCLC

Acquire the sole clinically-validated KRAS G12D degrader. Setidegrasib (ASP3082) is the only PROTAC in this class with published Phase 1 efficacy data (36% ORR in NSCLC, 24% ORR in PDAC). Its VHL-based mechanism ensures superior selectivity over CRBN-based alternatives, eliminating off-target IKZF1/3 degradation. Use as a benchmark at 0.3-30 mg/kg IV in KRAS G12D xenograft models (PK-59, AsPC-1, GP2d) with established tumor regression. No equivalent competitor offers this translational bridge to ongoing Phase 3 combination trials.

Molecular Formula C60H65FN12O7S
Molecular Weight 1117.3 g/mol
CAS No. 2821793-99-9
Cat. No. B12405032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSetidegrasib
CAS2821793-99-9
Molecular FormulaC60H65FN12O7S
Molecular Weight1117.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=C1C3=C(C=C4C(=C3OCC5=CC=C(C=C5)C6=CN(N=N6)C(C(C)C)C(=O)N7CC(CC7C(=O)NC(CO)C8=CC=C(C=C8)C9=C(N=CS9)C)O)N=C(N=C4N1CC3CC1CN3)OC1CCOCC1)C1CC1)C=NN2)F
InChIInChI=1S/C60H65FN12O7S/c1-31(2)54(59(77)72-26-41(75)20-50(72)58(76)65-49(28-74)37-11-13-38(14-12-37)56-33(4)63-30-81-56)73-27-48(69-70-73)36-7-5-34(6-8-36)29-79-55-52(51-32(3)46(61)22-47-45(51)24-64-68-47)43(35-9-10-35)21-44-53(55)66-60(80-42-15-17-78-18-16-42)67-57(44)71-25-39-19-40(71)23-62-39/h5-8,11-14,21-22,24,27,30-31,35,39-42,49-50,54,62,74-75H,9-10,15-20,23,25-26,28-29H2,1-4H3,(H,64,68)(H,65,76)/t39-,40-,41+,49-,50-,54-/m0/s1
InChIKeyXXWMEQMGQNHRAF-WFJRNIGCSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Setidegrasib (CAS 2821793-99-9) KRAS G12D PROTAC Degrader: First-in-Class Clinical Candidate for G12D-Driven Solid Tumors


Setidegrasib (also designated ASP3082 or KRAS G12D inhibitor 17) is a first-in-class PROTAC (proteolysis-targeting chimera) degrader that selectively targets the KRAS G12D mutant protein for ubiquitin-mediated proteasomal degradation [1]. Unlike conventional small-molecule KRAS inhibitors that merely block GTPase activity, Setidegrasib employs a VHL E3 ligase-recruiting mechanism to catalytically eliminate the mutant KRAS protein from cancer cells [2]. The compound carries the INN stem '-rasib', denoting its classification as a Ras protein inhibitor [1]. Setidegrasib is currently under clinical investigation as a monotherapy and in combination regimens for KRAS G12D-mutated solid tumors, with a Phase 3 trial in metastatic pancreatic adenocarcinoma initiated in February 2026 [3].

Why Setidegrasib Cannot Be Substituted with Alternative KRAS G12D Inhibitors or Degraders


KRAS G12D-directed therapeutic candidates span multiple mechanistic classes: non-covalent inhibitors (e.g., MRTX1133), tri-complex inhibitors (e.g., RMC-9805), and PROTAC degraders with varying E3 ligase utilization (CRBN-based vs. VHL-based) [1]. Within the PROTAC degrader class alone, DC50 values differ by over 100-fold across compounds (from 0.6 nM to >148 nM) , and degradation efficiency (Dmax) varies substantially. Furthermore, clinical development stage is a critical differentiator: Setidegrasib is the sole KRAS G12D-targeted therapy with published Phase 1 clinical data demonstrating confirmed tumor responses in NSCLC and pancreatic cancer patients [2]. No generic or alternative compound can be assumed interchangeable without validating degradation potency, selectivity across KRAS variants, and clinical translatability in the intended indication.

Setidegrasib (CAS 2821793-99-9) Procurement Evidence: Quantified Differentiation Against KRAS G12D-Targeted Comparators


Clinical Validation: First and Only KRAS G12D-Targeted Therapy with Published Phase 1 Efficacy Data in NSCLC and PDAC

Setidegrasib is the only KRAS G12D-targeted therapeutic candidate with published clinical efficacy data from a completed Phase 1 study (NCT05382559). At the Phase 2 recommended dose of 600 mg IV weekly, Setidegrasib demonstrated a confirmed partial response rate of 36% (95% CI, 22-51) in previously treated NSCLC patients (n=45) and 24% (95% CI, 8-47) in second-/third-line PDAC patients (n=21) [1]. In contrast, MRTX1133 (Mirati/BMS non-covalent inhibitor) is in Phase 1 with no published efficacy data as of April 2026 [2]; RMC-9805 (Revolution Medicines tri-complex inhibitor) is in Phase 1 with no published clinical outcomes [3]; and preclinical KRAS G12D PROTAC degraders including RP03707, ZJK-807, Y-D-2, and CH091138 have no human clinical data whatsoever.

KRAS G12D Phase 1 clinical trial NSCLC Pancreatic ductal adenocarcinoma Objective response rate

Degradation Potency: DC50 Ranking Among KRAS G12D PROTAC Degraders

Setidegrasib exhibits a DC50 of 37-38 nM for KRAS G12D protein degradation in AsPC-1 pancreatic cancer cells, positioning it as moderately potent among reported KRAS G12D PROTAC degraders . RP03707 demonstrates substantially higher potency with DC50 of 0.6 nM (approximately 60-fold more potent) , while ZJK-807 shows lower potency with DC50 of 79.5 nM (approximately 2-fold less potent) [1], and CH091138 exhibits DC50 of 469.8 nM in AsPC-1 cells (approximately 12-fold less potent) . Y-D-2 shows comparable nanomolar DC50 values with >95% Dmax [2].

PROTAC KRAS G12D degradation DC50 AsPC-1 cells potency comparison

Antiproliferative Activity: IC50 Range Across KRAS G12D-Mutated Cancer Cell Lines

Setidegrasib inhibits proliferation of multiple KRAS G12D-mutated cancer cell lines with IC50 values ranging from 3.6 to 29 nM, demonstrating potent cellular activity across pancreatic (PK-59, HPAC, AsPC-1) and colorectal (GP2d, GP5d) cancer models . For reference, MRTX1133 exhibits single-digit nanomolar activity in cell-based assays [1]. RP03707 demonstrates generally stronger antiproliferative effects against KRAS G12D-mutant cancer cell lines relative to MRTX1133 in comparative studies , while Y-D-2 shows nanomolar inhibitory IC50 values [2].

Antiproliferative activity IC50 KRAS G12D-mutated cell lines Pancreatic cancer Colorectal cancer

In Vivo Antitumor Efficacy: Dose-Dependent Tumor Growth Inhibition in Xenograft Models

Setidegrasib demonstrates dose-dependent antitumor activity in multiple KRAS G12D-mutated xenograft models at intravenous doses of 0.3-30 mg/kg administered once or twice weekly . Tumor regression was achieved in subcutaneous PK-59 pancreatic cancer CDX models at 10-30 mg/kg IV . Importantly, Setidegrasib shows no tumor growth inhibition in KRAS wild-type xenograft models (A375, HT-29), confirming KRAS G12D selectivity in vivo . In comparison, ZJK-807 at 30 mg/kg subcutaneous achieved 47% tumor growth inhibition in AsPC-1 xenografts [1]; RP03707 at 0.1-3 mg/kg IV exhibited TGI >90% in KRAS G12D tumor-bearing mice ; Y-D-2 demonstrated TGI >90% in GP2D xenografts [2].

Xenograft model Tumor growth inhibition In vivo efficacy PDX NSCLC Pancreatic cancer

Mechanism of Action: VHL-Based PROTAC Degradation vs. Non-Covalent Inhibition and CRBN-Based Degraders

Setidegrasib is a VHL-based PROTAC that recruits the von Hippel-Lindau E3 ubiquitin ligase to induce KRAS G12D protein degradation, achieving remarkable selectivity with no degradation of >9000 non-KRAS proteins and minimal impact on wild-type KRAS or other mutants (G12C/S/V, G13D) [1]. This mechanism fundamentally differs from non-covalent inhibitors like MRTX1133, which bind to the switch II pocket and inhibit GDP/GTP exchange with 700-fold selectivity over KRAS WT [2], and from CRBN-based PROTAC degraders like ZJK-807 (CRBN ligand conjugate, DC50 79.5 nM) [3] and RP03707 (CRBN-based, DC50 0.6 nM) . CRBN-based degraders carry potential risk of degrading IKZF1/3 neosubstrates (pomalidomide-like off-target effects), whereas VHL-based Setidegrasib avoids this liability [1].

VHL E3 ligase PROTAC mechanism CRBN Non-covalent inhibition Protein degradation

Clinical Safety Profile: Treatment Discontinuation Rate and Adverse Event Profile in Phase 1

In the Phase 1 study of Setidegrasib at the 600 mg IV weekly dose (n=76), adverse events led to treatment discontinuation in only 2 patients (2.6%), indicating favorable tolerability [1]. Grade ≥3 treatment-emergent adverse events occurred in 42% of patients, and treatment-related adverse events occurred in 93%, with transient infusion-related reactions (80%) and nausea (30%) as the most common [1][2]. No fatal treatment-related toxicities were reported. This safety profile is the first and only clinical tolerability dataset for any KRAS G12D-targeted therapeutic; all preclinical PROTAC degraders (RP03707, ZJK-807, Y-D-2, CH091138) lack human safety data, and MRTX1133 Phase 1 safety data remain unpublished [3].

Safety profile Adverse events Phase 1 clinical trial Infusion-related reactions Tolerability

Setidegrasib (CAS 2821793-99-9): Recommended Research and Industrial Application Scenarios Based on Differential Evidence


Benchmark Compound for Preclinical Efficacy Studies of Emerging KRAS G12D-Targeted Therapies

Setidegrasib serves as the optimal benchmark compound for evaluating novel KRAS G12D-targeted agents due to its unique position as the only clinically validated degrader in this class. Researchers can use Setidegrasib at 0.3-30 mg/kg IV in PK-59, LXFA 1125, AsPC-1, or GP2d xenograft models as a positive control with established tumor regression activity . The compound's VHL-based mechanism offers a comparator against CRBN-based degraders (e.g., RP03707, ZJK-807) and non-covalent inhibitors (e.g., MRTX1133) [1]. With a DC50 of 37-38 nM and IC50 of 3.6-29 nM across multiple KRAS G12D-mutated cell lines, Setidegrasib provides a well-characterized reference point for assessing relative potency and degradation efficiency of novel candidates .

Translational Research Requiring Clinically Validated KRAS G12D Degrader

For studies aimed at bridging preclinical findings to clinical application, Setidegrasib is the only appropriate choice among KRAS G12D-targeted agents. The compound has completed Phase 1 clinical evaluation with published efficacy data showing 36% ORR in NSCLC and 24% ORR in PDAC at 600 mg IV weekly, along with a defined safety profile (2.6% discontinuation rate due to AEs) [2][3]. These data enable researchers to contextualize preclinical observations against known clinical outcomes, a capability not available with any alternative KRAS G12D-targeted compound. Studies investigating resistance mechanisms, combination therapy rationales, or pharmacodynamic biomarker development should prioritize Setidegrasib to maximize translational relevance [4].

Selectivity Profiling Studies Differentiating KRAS G12D Degradation from Wild-Type and Other Mutant KRAS

Setidegrasib's confirmed selectivity over wild-type KRAS (no degradation activity in KRAS WT xenograft models A375 and HT-29) and >9000 non-KRAS proteins makes it an ideal tool compound for proteomic selectivity studies [5]. Unlike CRBN-based degraders that may recruit IKZF1/3 neosubstrates, Setidegrasib's VHL-based mechanism provides a cleaner selectivity profile for experiments requiring minimal off-target protein degradation [5]. Researchers can use Setidegrasib at 10-30 mg/kg IV to achieve selective KRAS G12D degradation in vivo while sparing KRAS WT tumors, enabling rigorous evaluation of mutant-specific therapeutic windows .

Combination Therapy Development with Immune Checkpoint Inhibitors or Chemotherapy

Setidegrasib is currently being evaluated in combination with immune checkpoint inhibitors as first-line therapy for advanced NSCLC and with mFOLFIRINOX/NALIRIFOX chemotherapy in a Phase 3 trial for metastatic PDAC [6][7]. For researchers investigating rational KRAS G12D combination strategies, Setidegrasib is the only degrader with ongoing clinical combination trials that provide a framework for preclinical combination study design. The compound's established 600 mg IV weekly clinical dose and safety profile inform preclinical dosing schedules for combination experiments, reducing the translational gap between bench and bedside [2].

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